N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with sulfonyl chlorides in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the chloro and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with various biological receptors. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
- (3-chloro-4-methoxyphenyl)(3,4-dimethylphenyl)methanamine
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide stands out due to the presence of the oxadiazole ring and the sulfonamide group, which confer unique chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-13-5-6-15(11-14(13)2)21-24-22(30-25-21)20-19(9-10-31-20)32(27,28)26(3)16-7-8-18(29-4)17(23)12-16/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDIWWDALTYHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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